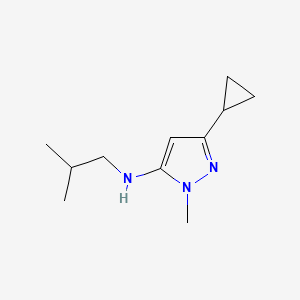

![molecular formula C8H19ClN2O B11732477 Methyl[3-(morpholin-4-yl)propyl]amine hydrochloride](/img/structure/B11732477.png)

Methyl[3-(morpholin-4-yl)propyl]amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

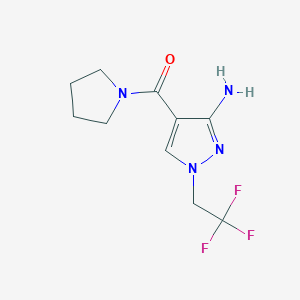

Le chlorhydrate de méthyl[3-(morpholin-4-yl)propyl]amine est un composé chimique qui présente un cycle morpholine lié à une chaîne propylique, qui est elle-même reliée à un groupe méthylamine. Ce composé est souvent utilisé dans diverses applications chimiques et pharmaceutiques en raison de ses propriétés structurelles uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de méthyl[3-(morpholin-4-yl)propyl]amine implique généralement la réaction de la morpholine avec un dérivé approprié de propylamine. Une méthode courante consiste en l'alkylation de la morpholine avec la 3-chloropropylamine, suivie de la méthylation du produit résultant. L'étape finale consiste à ajouter de l'acide chlorhydrique pour former le sel chlorhydrate.

Méthodes de production industrielle : En milieu industriel, la production du chlorhydrate de méthyl[3-(morpholin-4-yl)propyl]amine peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Cela permet un contrôle précis des conditions réactionnelles, telles que la température et la pression, assurant un rendement et une pureté élevés du produit final.

Types de réactions :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle morpholine, conduisant à la formation de dérivés N-oxyde.

Réduction : Les réactions de réduction peuvent convertir le cycle morpholine en un dérivé tétrahydro.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe amine peut être remplacé par d'autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (mCPBA) sont des agents oxydants couramment utilisés.

Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.

Substitution : Les halogénures d'alkyle ou les sulfonates sont souvent utilisés dans les réactions de substitution.

Produits principaux :

Oxydation : Dérivés N-oxyde du cycle morpholine.

Réduction : Dérivés tétrahydro du cycle morpholine.

Substitution : Divers dérivés d'amines substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Le chlorhydrate de méthyl[3-(morpholin-4-yl)propyl]amine a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.

Biologie : Employé dans l'étude de l'inhibition enzymatique et de la liaison des récepteurs en raison de sa similitude structurale avec les substrats naturels.

Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.

Industrie : Utilisé dans la production de produits chimiques de spécialité et comme catalyseur dans diverses réactions chimiques.

5. Mécanisme d'action

Le mécanisme d'action du chlorhydrate de méthyl[3-(morpholin-4-yl)propyl]amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut agir comme un inhibiteur ou un activateur, selon le contexte de son utilisation. Le cycle morpholine et le groupe amine jouent un rôle crucial dans la liaison aux sites actifs des molécules cibles, modulant ainsi leur activité.

Composés similaires :

- Dihydrochlorure de N-méthyl-3-morpholin-4-ylpropan-1-amine

- Chlorhydrate de [(3-méthylthiophén-2-yl)méthyl][3-(morpholin-4-yl)propyl]amine

Comparaison : Le chlorhydrate de méthyl[3-(morpholin-4-yl)propyl]amine est unique en raison de sa configuration structurale spécifique, qui confère des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter des schémas de réactivité et des affinités de liaison différents, ce qui en fait un outil précieux dans diverses applications de recherche et industrielles.

Applications De Recherche Scientifique

Methyl[3-(morpholin-4-yl)propyl]amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of Methyl[3-(morpholin-4-yl)propyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The morpholine ring and the amine group play crucial roles in binding to the active sites of target molecules, thereby modulating their activity.

Comparaison Avec Des Composés Similaires

- N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride

- [(3-Methylthiophen-2-yl)methyl][3-(morpholin-4-yl)propyl]amine hydrochloride

Comparison: Methyl[3-(morpholin-4-yl)propyl]amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable tool in various research and industrial applications.

Propriétés

Formule moléculaire |

C8H19ClN2O |

|---|---|

Poids moléculaire |

194.70 g/mol |

Nom IUPAC |

N-methyl-3-morpholin-4-ylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C8H18N2O.ClH/c1-9-3-2-4-10-5-7-11-8-6-10;/h9H,2-8H2,1H3;1H |

Clé InChI |

ROWXCROSMHWYFY-UHFFFAOYSA-N |

SMILES canonique |

CNCCCN1CCOCC1.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11732397.png)

![3-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11732422.png)

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-ethoxyphenyl)methyl]amine](/img/structure/B11732435.png)

![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11732441.png)

![3-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11732443.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732454.png)

![[(2S)-4-(acetyloxy)-1,3-dioxolan-2-yl]methyl acetate](/img/structure/B11732456.png)

![1-[4-(Trifluoromethoxy)phenyl]cyclopentanamine](/img/structure/B11732463.png)

![5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11732467.png)